4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid: is an organic compound that belongs to the class of carboxylic acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with two chlorine atoms on the benzene ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amines: Removal of the BOC group yields the free amine derivative.
Scientific Research Applications
Chemistry:
Protecting Group: The compound is widely used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology and Medicine:
Drug Development: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 4-{[(tert-butoxy)carbonyl]amino}methylbenzoic acid
Comparison:
- Uniqueness: The presence of two chlorine atoms on the benzene ring distinguishes 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid from other similar compounds. This structural feature can influence its reactivity and applications in synthesis .
Properties
CAS No. |
1199776-39-0 |
---|---|
Molecular Formula |
C12H13Cl2NO4 |
Molecular Weight |
306.1 |
Purity |
95 |
Origin of Product |
United States |
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